omeprazole sodium salt
Overview
Description
omeprazole sodium salt is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . It works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby reducing the secretion of gastric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of omeprazole sodium hydrate involves several steps. One method includes dissolving omeprazole sodium in water for injection, followed by the addition of calcium disodium edetate and sodium hydroxide to adjust the pH to 10.0-12.0 . The solution is then filtered and freeze-dried at temperatures below -40°C, with sublimation occurring at 5-12°C for over 14 hours .
Industrial Production Methods: In industrial settings, omeprazole sodium hydrate is produced through a similar process but on a larger scale. The solution is prepared in large reactors, and the freeze-drying process is conducted in industrial freeze-dryers to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: omeprazole sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include sulfide and sulfone derivatives of omeprazole, as well as hydroxyomeprazole .
Scientific Research Applications
omeprazole sodium salt has a wide range of applications in scientific research:
Mechanism of Action
omeprazole sodium salt exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme system located on the secretory surface of gastric parietal cells . This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the enzyme, leading to a prolonged duration of action .
Comparison with Similar Compounds
Esomeprazole: The S-isomer of omeprazole, providing higher bioavailability and improved efficacy.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: Known for its stability in acidic environments and used for similar indications as omeprazole.
Uniqueness: omeprazole sodium salt is unique due to its specific inhibition of the H+/K+ ATPase enzyme system and its ability to form stable formulations suitable for both oral and intravenous administration .
Properties
Molecular Formula |
C17H20N3NaO4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate |
InChI |
InChI=1S/C17H18N3O3S.Na.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3;;1H2/q-1;+1; |
InChI Key |
RRFCKCAQHRITRG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |
Pictograms |
Irritant |
Synonyms |
H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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